4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate
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Overview
Description
ATTO 565 meta-isomer is an ATTO 565. It has a role as a fluorochrome. It contains an ATTO 565 meta-isomer(1+).
Scientific Research Applications
Bacterial Topoisomerase Inhibitors
ATTO 565 meta-isomer may have implications in the study of bacterial topoisomerases, which are enzymes that play a key role in DNA replication and transcription. The understanding of these enzymes is crucial for the development of antibacterial agents (Mitscher, 2005).
Superoxide Dismutase Mimic Activity
Research on the meta isomer of manganese(III) 5,10,15,20-tetrakis(N-methylpyridyl)porphyrin, which may have similar chemical characteristics to ATTO 565 meta-isomer, indicates potential superoxide dismutase (SOD) mimic activity. This activity is significant in reducing oxidative stress in biological systems (Batinic-Haberle et al., 1998).
Nuclear Isomers in Atomic Nuclei
Studies on atomic nuclei, including their highly excited metastable states or isomers, may provide insights into the properties and applications of ATTO 565 meta-isomer in nuclear physics (Walker & Dracoulis, 1999).
Photoinduced Linkage Isomers
The photoinduced linkage isomers in transition-metal nitrosyl compounds, which may share some characteristics with ATTO 565 meta-isomer, are of interest for understanding light-induced changes in molecular structures. This knowledge is crucial for the development of high-capacity storage devices and understanding biological processes involving nitric oxide (Coppens, Novozhilova, & Kovalevsky, 2002).
Photobleaching Kinetics of Dye Molecules
The study of photobleaching kinetics in dye molecules, like ATTO 565, is essential for understanding their stability and suitability for long-term applications in biological imaging and other fields (Zheng, Jockusch, Zhou, & Blanchard, 2014).
Properties
Molecular Formula |
C31H31ClN2O9 |
---|---|
Molecular Weight |
611 g/mol |
IUPAC Name |
4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate |
InChI |
InChI=1S/C31H30N2O5.ClHO4/c1-3-32-11-5-7-18-13-23-27(16-25(18)32)38-28-17-26-19(8-6-12-33(26)4-2)14-24(28)29(23)21-10-9-20(30(34)35)15-22(21)31(36)37;2-1(3,4)5/h9-10,13-17H,3-8,11-12H2,1-2H3,(H-,34,35,36,37);(H,2,3,4,5) |
InChI Key |
WPKCJVLZWQTZOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)O)C(=O)O)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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